N,N-Dimethyl-6-(piperazin-1-yl)pyrimidin-4-amine
Overview
Description
N,N-Dimethyl-6-(piperazin-1-yl)pyrimidin-4-amine is a chemical compound with the molecular formula C10H17N5 and a molecular weight of 207.28 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with a piperazine moiety and two methyl groups attached to the nitrogen atom. It is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
The synthesis of N,N-Dimethyl-6-(piperazin-1-yl)pyrimidin-4-amine typically involves the reaction of 6-chloropyrimidine-4-amine with N,N-dimethylpiperazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
N,N-Dimethyl-6-(piperazin-1-yl)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like DMF, dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N,N-Dimethyl-6-(piperazin-1-yl)pyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is employed in the study of biological pathways and interactions, particularly in the context of enzyme inhibition and receptor binding.
Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in various industrial sectors
Mechanism of Action
The mechanism of action of N,N-Dimethyl-6-(piperazin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may act as an inhibitor of certain enzymes, thereby affecting metabolic processes and cellular functions .
Comparison with Similar Compounds
N,N-Dimethyl-6-(piperazin-1-yl)pyrimidin-4-amine can be compared with other similar compounds, such as:
N,N-Dimethyl-2-(piperazin-1-yl)ethanamine: This compound has a similar structure but differs in the position of the piperazine moiety.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl): This compound contains a pyrimidine ring but has different substituents and functional groups.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both piperazine and dimethylamine groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N,N-dimethyl-6-piperazin-1-ylpyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5/c1-14(2)9-7-10(13-8-12-9)15-5-3-11-4-6-15/h7-8,11H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJISYERCUUFJRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.